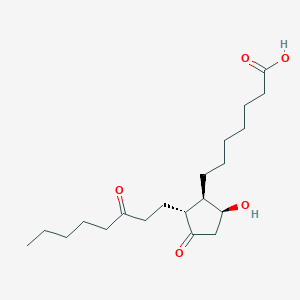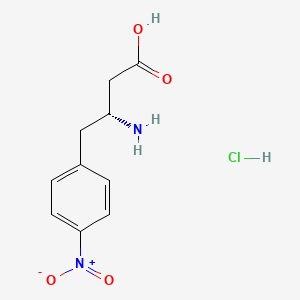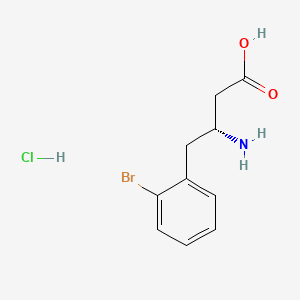![molecular formula C16H15Cl2NO3 B582007 (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid CAS No. 877932-39-3](/img/structure/B582007.png)
(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid” is a chemical compound with the molecular formula C16H15Cl2NO3 . It has a molecular weight of 340.2 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15Cl2NO3. It contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more specific information or a detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. As with any organic compound, its reactivity would depend on the functional groups present in the molecule. The presence of an amino group (-NH2) and a carboxylic acid group (-COOH) suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.2 . Other physical and chemical properties such as boiling point, density, and solubility would require additional experimental data .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Metabolism
The asymmetric synthesis of (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid and its diastereoisomers, as well as the determination of their absolute configurations, are crucial in studying polymorphically controlled metabolic processes. Such chemical synthesis and stereochemical determination facilitate understanding of metabolism at a molecular level (Shetty & Nelson, 1988).
Antimicrobial Agent Synthesis
This compound is used in the synthesis of various chemical structures that exhibit antimicrobial properties. For instance, its use in the synthesis of formazans and other derivatives demonstrates its role in developing compounds with potential antimicrobial activities (Sah, Bidawat, Seth, & Gharu, 2014).
Functional Modification of Polymers
It plays a role in the functional modification of polymers, such as in the case of polyvinyl alcohol/acrylic acid hydrogels. The modification with various amines, including (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid, enhances the thermal stability and biological activity of these polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of New Molecular Structures
Its incorporation in the synthesis of new molecular structures, such as 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, is noteworthy for developing compounds with varied biological activities. These synthesized compounds are then evaluated for their potential as antimicrobial agents (Patel & Shaikh, 2011).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with amyloidogenic peptide sequences, inhibiting the formation of amyloid fibrils .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular forces .
Result of Action
It can be inferred from related compounds that it may inhibit the formation of amyloid fibrils, potentially preventing the progression of diseases associated with amyloid aggregation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFICPDLOOUKO-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@H](C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














